molecular formula C14H15N5O2 B10938627 N-(1,5-dimethyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10938627
M. Wt: 285.30 g/mol
InChI Key: MFCMIPSGERSCNZ-UHFFFAOYSA-N
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Description

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with a pyrazole ring, an isoxazole ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring through the reaction of hydrazine with a diketone. The isoxazole ring is then synthesized via a cyclization reaction involving hydroxylamine and a β-keto ester. Finally, the pyridine ring is introduced through a condensation reaction with a suitable aldehyde or ketone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include hydrazine, hydroxylamine, and various aldehydes or ketones .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring structure.

    Isoxazole: Contains the isoxazole ring.

    Pyridine: Features the pyridine ring.

Uniqueness

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C14H15N5O2/c1-7-5-10(12-9(3)18-21-14(12)15-7)13(20)16-11-6-8(2)19(4)17-11/h5-6H,1-4H3,(H,16,17,20)

InChI Key

MFCMIPSGERSCNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN(C(=C3)C)C

Origin of Product

United States

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